molecular formula C8H7Br2Cl B6273602 4-bromo-2-(1-bromoethyl)-1-chlorobenzene CAS No. 2488668-45-5

4-bromo-2-(1-bromoethyl)-1-chlorobenzene

Cat. No.: B6273602
CAS No.: 2488668-45-5
M. Wt: 298.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-2-(1-bromoethyl)-1-chlorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, chlorine, and a bromoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(1-bromoethyl)-1-chlorobenzene typically involves the bromination and chlorination of a suitable aromatic precursor. One common method is the bromination of 2-(1-bromoethyl)-1-chlorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar bromination and chlorination reactions, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the hazardous nature of bromine and chlorine reagents.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-(1-bromoethyl)-1-chlorobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The bromoethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the bromoethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace halogen atoms with hydroxyl or alkoxy groups.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be used for reduction processes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield hydroxylated or alkoxylated derivatives, while oxidation can produce aldehydes or carboxylic acids.

Scientific Research Applications

4-bromo-2-(1-bromoethyl)-1-chlorobenzene has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It may be used as a probe or reagent in biochemical assays to study enzyme activities or cellular processes.

    Industrial Applications: The compound can be utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 4-bromo-2-(1-bromoethyl)-1-chlorobenzene involves its interaction with various molecular targets, depending on the specific application. For example, in nucleophilic substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In biological systems, the compound may interact with enzymes or receptors, influencing their activity or function.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-chlorotoluene: Similar structure but lacks the bromoethyl group.

    2-bromo-4-chlorobenzyl bromide: Contains a benzyl bromide group instead of a bromoethyl group.

    4-bromo-2-chlorophenol: Contains a hydroxyl group instead of a bromoethyl group.

Uniqueness

4-bromo-2-(1-bromoethyl)-1-chlorobenzene is unique due to the presence of both bromine and chlorine atoms along with a bromoethyl group on the benzene ring

Properties

CAS No.

2488668-45-5

Molecular Formula

C8H7Br2Cl

Molecular Weight

298.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.